

Physical and chemical properties of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

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Compound of Interest

Ethyl 8-(2-chlorophenyl)-8oxooctanoate

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An In-depth Technical Guide to Ethyl 8-(2-chlorophenyl)-8-oxooctanoate

Disclaimer: Specific experimental data for **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** is limited in publicly accessible scientific literature. The following information is substantially based on established chemical principles and data available for structurally related compounds, particularly its 3-chloro isomer. Researchers should validate this information through experimental analysis.

Introduction

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is an organic compound that incorporates an ethyl ester, a long-chain alkyl backbone, and a 2-chlorophenyl ketone. This unique combination of functional groups makes it a potentially valuable intermediate in various fields of chemical synthesis, including pharmaceutical and materials science research. The presence of a reactive ketone, a stable ester, and a substituted aromatic ring allows for a variety of chemical transformations. This guide provides an overview of its predicted physical and chemical properties, a plausible synthetic route, and general experimental protocols for its characterization.

Physicochemical Properties



The quantitative properties of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** are summarized below. It is important to note that while the molecular formula and weight are exact, other physical properties are estimations based on its isomers and related structures.

Property	Value	Source/Method
Molecular Formula	C16H21ClO3	Calculation
Molecular Weight	296.79 g/mol	Calculation[1]
CAS Number	Not assigned	
Appearance	Predicted to be a colorless to pale yellow oil	Inferred
Boiling Point	> 250 °C at 760 mmHg (Predicted)	Inferred
Density	~1.1 g/cm³ (Predicted)	Inferred
Solubility	Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane); Insoluble in water (Predicted)	Inferred
InChI Key	Predicted: UEEFJIXVTZMXSX- UHFFFAOYSA-N (for 3-chloro isomer)	Inferred[1]

Chemical Properties and Reactivity

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate possesses several reactive sites that dictate its chemical behavior:

Ketone Carbonyl Group: The ketone is susceptible to nucleophilic attack and can undergo
reactions such as reduction to a secondary alcohol, reductive amination, and the formation
of ketals.



- Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols.
- Aromatic Ring: The 2-chlorophenyl group can participate in further electrophilic aromatic substitution reactions, although the existing substituents will influence the position of new functional groups.
- Alkyl Chain: The octanoate chain provides flexibility and lipophilicity to the molecule.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate** are not explicitly available. However, a plausible two-step synthesis involving Friedel-Crafts acylation followed by esterification can be proposed based on standard organic chemistry methodologies.

Step 1: Synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid via Friedel-Crafts Acylation

This step involves the reaction of chlorobenzene with a derivative of suberic acid, such as suberic anhydride or the mono-acyl chloride of suberic acid monoethyl ester, in the presence of a Lewis acid catalyst.

Materials:

- Chlorobenzene
- Suberic anhydride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM) as solvent
- Hydrochloric acid (HCl), aqueous solution
- Sodium sulfate (Na₂SO₄), anhydrous



- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Dissolve suberic anhydride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.
- After the addition is complete, add chlorobenzene (1 equivalent) dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCI.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
- The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel to isolate the desired 2-chloro isomer.

Step 2: Esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid

The purified carboxylic acid is then esterified to yield the final product.

Materials:



- 8-(2-chlorophenyl)-8-oxooctanoic acid
- Ethanol (absolute)
- Sulfuric acid (H2SO4), concentrated
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator

Procedure:

- Dissolve 8-(2-chlorophenyl)-8-oxooctanoic acid (1 equivalent) in an excess of absolute ethanol.
- Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
- After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**.
- Further purification can be achieved by vacuum distillation or column chromatography.

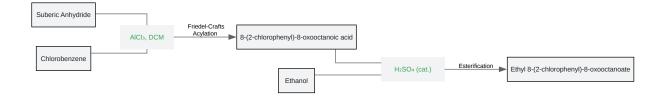
Characterization Protocols

The structure and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.



- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the methylene protons of the octanoate chain, and signals in the aromatic region for the protons on the 2-chlorophenyl group.
 - ¹³C NMR would display distinct peaks for the ester and ketone carbonyl carbons, the carbons of the ethyl group, the aliphatic carbons of the octanoate chain, and the carbons of the aromatic ring.
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing an accurate mass measurement.
 - The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
- Infrared (IR) Spectroscopy:
 - The IR spectrum would exhibit strong absorption bands for the C=O stretching vibrations
 of the ketone and the ester functional groups.

Visualizations Synthetic Pathway

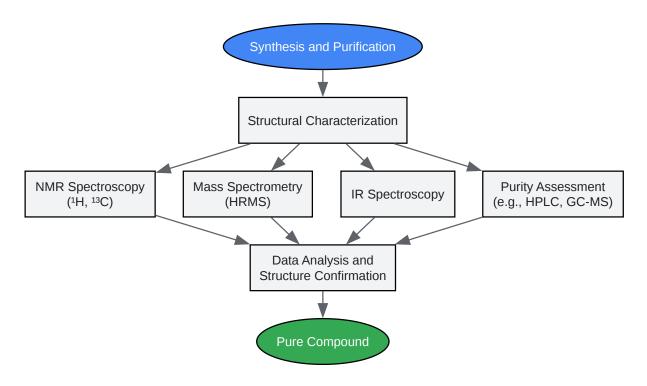


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Caption: Plausible synthetic route for **Ethyl 8-(2-chlorophenyl)-8-oxooctanoate**.

Experimental Workflow



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Caption: General workflow for the characterization of the synthesized compound.

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References

- 1. Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | 898752-20-0 | Benchchem [benchchem.com]
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